molecular formula C26H38O11 B1249611 Tasumatrol B

Tasumatrol B

Cat. No.: B1249611
M. Wt: 526.6 g/mol
InChI Key: NJSJVQUVJQXFJV-RUAUDDMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasumatrol B is a natural product found in Taxus wallichiana and Taxus sumatrana with data available.

Scientific Research Applications

Analgesic and Anti-inflammatory Potential

A study by Qayum et al. (2012) explored the analgesic and anti-inflammatory activities of compounds isolated from the bark of Taxus wallichiana Zucc., including Tasumatrol B. The research found that this compound exhibited significant analgesic activity, particularly in an acetic acid-induced writhing model. Similarly, this compound showed notable anti-inflammatory activity. This suggests its potential as a lead compound for managing pain and inflammation (Qayum et al., 2012).

Anticancer Properties

In 2019, Qayum et al. conducted another study focusing on the in-vitro and in-silico anticancer potential of this compound, among other compounds. This study revealed that this compound demonstrated good cytotoxic activity against various cancer cell lines, indicating its relevance in cancer chemotherapeutic drug research (Qayum et al., 2019).

Structural and Chemical Analysis

Shen et al. (2003) isolated new taxane diterpenoids, including Tasumatrols A and B, from Taiwanese Taxus sumatrana. The study detailed the structural determination of these compounds using advanced NMR techniques, contributing to the understanding of their chemical properties (Shen et al., 2003).

Cytotoxic Activity

Further studies by Shen et al. (2008) on Tasumatrols U-Z from Taxus sumatrana, including this compound, highlighted their cytotoxicity against human hepatoma cell lines. This research is significant in the context of developing new anticancer agents (Shen et al., 2008).

Properties

Molecular Formula

C26H38O11

Molecular Weight

526.6 g/mol

IUPAC Name

[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-2,16-diacetyloxy-5,8,9-trihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-11-yl] acetate

InChI

InChI=1S/C26H38O11/c1-11-15(30)9-25(23(5,6)33)18(11)19(31)21(32)24(7)16(35-12(2)27)8-17-26(10-34-17,37-14(4)29)20(24)22(25)36-13(3)28/h15-17,19-22,30-33H,8-10H2,1-7H3/t15-,16-,17+,19+,20-,21-,22-,24+,25-,26-/m0/s1

InChI Key

NJSJVQUVJQXFJV-RUAUDDMISA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)O)O

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)O)O

Synonyms

tasumatrol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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